molecular formula C21H15Cl2N3OS B5766334 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5766334
M. Wt: 428.3 g/mol
InChI Key: YRILAAGUUZKFFU-WYMPLXKRSA-N
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Description

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as DBBH, is a chemical compound that has been extensively studied for its potential use in scientific research. DBBH is a synthetic derivative of benzaldehyde and benzothiazole, and it has shown promising results in various studies as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to work through multiple pathways. 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to improve glucose metabolism and insulin sensitivity, which could have potential benefits in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. It has also been extensively studied, and its potential therapeutic applications have been well-documented. However, 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have neuroprotective effects and could have potential benefits in these diseases. Another area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have synergistic effects with other drugs, and further research in this area could lead to the development of more effective cancer treatments. Finally, more research is needed to fully understand the mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminobenzothiazole in the presence of sodium hydroxide. The resulting product is then reacted with benzaldehyde and hydrazine hydrate to yield 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone. This synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has shown potential as a chemotherapeutic agent.

properties

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c22-16-8-7-15(18(23)11-16)13-27-17-9-5-14(6-10-17)12-24-26-21-25-19-3-1-2-4-20(19)28-21/h1-12H,13H2,(H,25,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILAAGUUZKFFU-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole

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